molecular formula C10H13F3N4O2 B12908837 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one CAS No. 647831-31-0

2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one

Cat. No.: B12908837
CAS No.: 647831-31-0
M. Wt: 278.23 g/mol
InChI Key: MBFIKHBJTNDHQK-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, with its unique trifluoromethyl group, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-ketoesters.

    Introduction of the Trifluoromethyl Group: Using reagents such as trifluoroacetic acid or trifluoromethyl iodide under specific conditions.

    Functional Group Modifications: Introducing the amino groups and the hexyl side chain through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one can undergo several types of chemical reactions:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Binding to enzymes, receptors, or nucleic acids.

    Pathways Involved: Modulating signaling pathways, inhibiting or activating enzymes, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrimidin-4(1H)-one: Lacks the trifluoromethyl group and hexyl side chain.

    5-Trifluoromethyluracil: Contains a trifluoromethyl group but differs in other substituents.

    6-Amino-2,4-dihydroxypyrimidine: Similar core structure but different functional groups.

Uniqueness

The presence of the trifluoromethyl group and the hexyl side chain in 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one may confer unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions.

Properties

CAS No.

647831-31-0

Molecular Formula

C10H13F3N4O2

Molecular Weight

278.23 g/mol

IUPAC Name

2,4-diamino-5-(6,6,6-trifluoro-5-oxohexyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H13F3N4O2/c11-10(12,13)6(18)4-2-1-3-5-7(14)16-9(15)17-8(5)19/h1-4H2,(H5,14,15,16,17,19)

InChI Key

MBFIKHBJTNDHQK-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)C(F)(F)F)CC1=C(N=C(NC1=O)N)N

Origin of Product

United States

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